2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-13-10-2-1-5-15(10)14(18)16(13)9-3-4-11-12(8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMAGSBMCIUQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with benzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate sulfonamide . This intermediate is then subjected to further reactions involving various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its electronic properties.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halides (e.g., alkyl halides) in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated compounds.
Scientific Research Applications
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
Hexahydroimidazole-Dione vs. Tetrazole
- Compound 9o (): Contains a 1H-1,2,3,4-tetrazol-5-yl group linked to benzodioxin. The tetrazole ring enhances metabolic stability and mimics carboxylate groups in biological systems.
Hexahydroimidazole-Dione vs. Coumarin
Substituent Effects on Bioactivity
Benzodioxin Modifications
- N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetamide (): Simpler acetamide substitution increases solubility compared to the target compound’s bicyclic structure. However, the hexahydroimidazole-dione moiety in the target compound may improve binding affinity to enzymes like FAD-dependent oxidoreductases .
Thieno-Tetrahydropyridine Derivatives ():
- Compound C1 (antiplatelet agent): A thieno-tetrahydropyridine with a chlorophenyl group. While structurally distinct, the benzodioxin in the target compound could similarly modulate platelet aggregation pathways, albeit through different receptor interactions (e.g., ADP receptor antagonism vs. oxidoreductase inhibition) .
Physicochemical Properties
Crystallographic Studies
The target compound was used in fragment-based screening against Chaetomium thermophilum FAD-dependent oxidoreductase. Its rigid structure allowed precise binding to the enzyme’s active site, unlike more flexible analogues like N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)acetamide] (), which showed weaker interactions .
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₄N₂O₄
- Molecular Weight : 274.27 g/mol
- CAS Number : 1796902-02-7
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. Its structural features suggest potential interactions with multiple biological targets.
- Cell Cycle Arrest and Apoptosis : Studies have shown that derivatives of similar structures can induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves the upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Kinase Inhibition : The compound may act as a multi-targeted kinase inhibitor. Similar compounds have demonstrated significant inhibitory effects on key kinases involved in cancer progression, such as EGFR and HER2 . The ability to inhibit these pathways suggests a potential role in targeted cancer therapies.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have shown promising results:
- IC50 Values : Compounds related to this structure exhibited IC50 values ranging from 7.82 to 21.48 μM against different cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin and sorafenib .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 6c | HepG2 | 7.82 |
| 6h | MCF-7 | 10.21 |
| 6i | HCT116 | 21.48 |
In Vivo Studies
While in vitro studies are promising, further in vivo evaluations are necessary to assess the therapeutic potential and safety profile of this compound. Preliminary studies suggest that similar compounds can exhibit anti-tumor activities in animal models, warranting further investigation .
Case Studies
A notable case study involved the synthesis and evaluation of related compounds that demonstrated significant anti-cancer activity. These studies utilized a variety of methodologies including:
- MTT Assay : To quantify cell viability.
- Flow Cytometry : To analyze cell cycle distribution and apoptosis.
- Molecular Docking Studies : To predict binding affinities with target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
